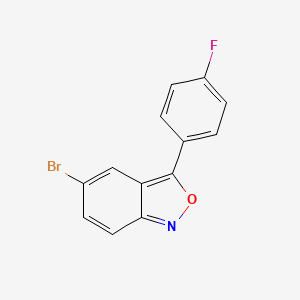
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole is a heterocyclic compound that features a benzisoxazole core substituted with a bromine atom at the 5-position and a fluorophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzisoxazole core. This can be achieved through the cyclization of o-nitrophenyl derivatives.
Suzuki-Miyaura Coupling: The 3-position fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivatives, base (e.g., potassium carbonate)
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-(4-chlorophenyl)-2,1-Benzisoxazole
- 5-bromo-3-(4-methylphenyl)-2,1-Benzisoxazole
- 5-bromo-3-(4-nitrophenyl)-2,1-Benzisoxazole
Uniqueness
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications .
Properties
Molecular Formula |
C13H7BrFNO |
|---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
5-bromo-3-(4-fluorophenyl)-2,1-benzoxazole |
InChI |
InChI=1S/C13H7BrFNO/c14-9-3-6-12-11(7-9)13(17-16-12)8-1-4-10(15)5-2-8/h1-7H |
InChI Key |
MVLJFQPOMZIDKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
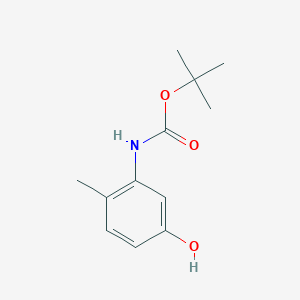
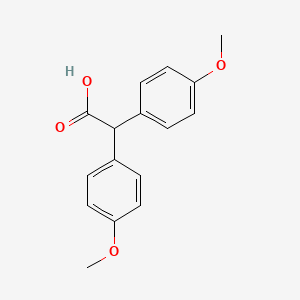
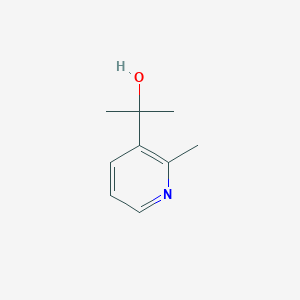
![4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine](/img/structure/B8740156.png)
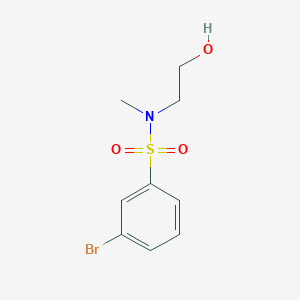
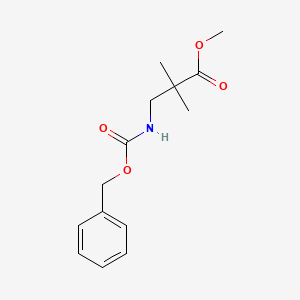
![3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine](/img/structure/B8740188.png)
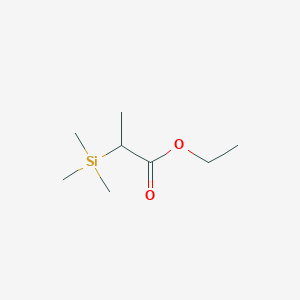
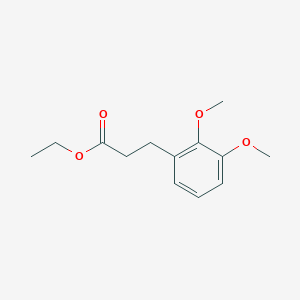
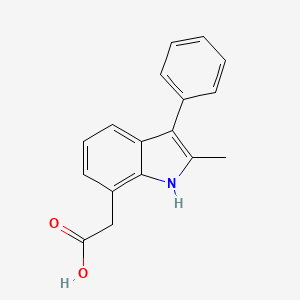
![2-amino-6-[2]furyl-3H-pyrimidin-4-one](/img/structure/B8740212.png)
![4-[(cyclohexylamino)methyl]Benzonitrile](/img/structure/B8740217.png)
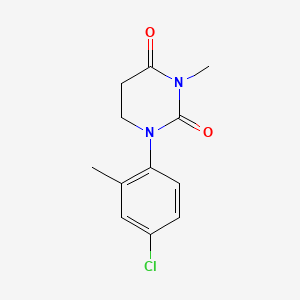
![5-amino-1-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8740228.png)
